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A Guide for Researchers in Chemistry and Drug Development

This guide provides an in-depth comparison of the magnetic susceptibility of two common

cobalt(II) coordination complexes: hexaaquacobalt(II), [Co(H₂O)₆]²⁺, and

hexaamminecobalt(II), [Co(NH₃)₆]²⁺. A nuanced understanding of their magnetic properties is

essential for professionals in inorganic chemistry, materials science, and drug development,

where the electronic structure of metal complexes can significantly influence their reactivity,

stability, and biological interactions.

While the spectrochemical series suggests that ammonia (NH₃), as a stronger field ligand than

water (H₂O), might induce a low-spin state in cobalt(II), both experimental evidence and

computational studies indicate that both hexaaquacobalt(II) and hexaamminecobalt(II) are, in

fact, high-spin complexes.[1] This guide will delve into the quantitative magnetic data, the

theoretical underpinnings of this observation, and the experimental methods used to determine

these properties.

Quantitative Magnetic Properties
Both complexes exhibit paramagnetism characteristic of high-spin octahedral Co(II) ions (d⁷

configuration), which possess three unpaired electrons. The experimentally observed magnetic

moments are typically higher than the spin-only value due to significant orbital contributions

arising from the T₁g ground state in an octahedral field.
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Property
Hexaaquacobalt(II),
[Co(H₂O)₆]²⁺

Hexaamminecobalt(II),
[Co(NH₃)₆]²⁺

Spin State High-spin High-spin

Number of Unpaired Electrons

(n)
3 3

Spin-only Magnetic Moment

(μs) / Bohr Magneton (μB)
3.87 3.87

Experimentally Observed

Magnetic Moment (μeff) / Bohr

Magneton (μB)

~4.7 - 5.2 ~4.8 - 5.6

Theoretical Framework: Ligand Field Theory and
Spin States
The magnetic behavior of these complexes is governed by Ligand Field Theory. In an

octahedral environment, the d-orbitals of the Co²⁺ ion split into lower energy t₂g and higher

energy e_g sets. The energy difference between these sets is the ligand field splitting

parameter, Δo.

For a d⁷ ion like Co(II), the electronic configuration can be either high-spin (t₂g⁵e_g²) with three

unpaired electrons, or low-spin (t₂g⁶e_g¹) with one unpaired electron. The determining factor is

the comparison between Δo and the mean pairing energy (P), which is the energy required to

pair two electrons in the same orbital.

Weak-field ligands (e.g., H₂O) result in a small Δo. Since Δo < P, it is energetically more

favorable for electrons to occupy the higher energy e_g orbitals than to pair up in the t₂g

orbitals. This leads to a high-spin configuration.

Strong-field ligands (e.g., NH₃) cause a larger Δo. Typically, one would expect Δo > P,

leading to a low-spin configuration. However, for Co(II), the increase in Δo from water to

ammonia is not sufficient to overcome the pairing energy.[1] Consequently,

hexaamminecobalt(II) also adopts a high-spin state.[1]
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High-Spin Configuration in Cobalt(II) Complexes
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[Co(NH₃)₆]²⁺
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Moderate Δo (Δo < P)

High-spin configuration
(t₂g⁵ eg²)

3 unpaired electrons

High Magnetic Moment
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Figure 1. Despite differing ligand field strengths, both water and ammonia result in high-spin

cobalt(II) complexes as the pairing energy is not overcome.

Experimental Determination of Magnetic
Susceptibility
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The magnetic susceptibility of these complexes is commonly determined using methods such

as the Gouy balance or the Evans method (NMR spectroscopy).

Gouy Method Protocol
The Gouy method measures the change in the apparent mass of a sample when subjected to a

magnetic field.

Apparatus:

Gouy Balance (analytical balance with a sample holder suspended between the poles of a

powerful magnet)

Long, cylindrical sample tube of uniform diameter

Electromagnet with a variable power supply

Calibrant with a known magnetic susceptibility (e.g., Hg[Co(SCN)₄])

Procedure:

Calibration: The empty sample tube is weighed with the magnetic field off and on. This is

repeated with the tube filled with a known mass of the calibrant. These measurements are

used to determine the apparatus constant.

Sample Measurement: A known mass of the cobalt complex is uniformly packed into the

sample tube.

The tube is weighed with the magnetic field off (m_off).

The magnetic field is turned on to a calibrated strength, and the tube is reweighed (m_on).

Calculation: The change in mass (Δm = m_on - m_off) is used to calculate the gram

magnetic susceptibility (χ_g).

The molar magnetic susceptibility (χ_M) is then calculated by multiplying χ_g by the molar

mass of the complex. A correction for the diamagnetism of the constituent atoms (Pascal's

constants) is applied to obtain the corrected molar susceptibility (χ'_M).
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Finally, the effective magnetic moment (μ_eff) is calculated using the equation: μ_eff = 2.828

* √(χ'_M * T), where T is the absolute temperature.

Gouy Method for Magnetic Susceptibility
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Figure 2. Experimental workflow for determining the effective magnetic moment using the Gouy

method.

In conclusion, both hexaaquacobalt(II) and hexaamminecobalt(II) are high-spin paramagnetic

complexes. The slightly stronger ligand field of ammonia compared to water is insufficient to

induce a spin transition in the cobalt(II) center. This highlights the delicate balance of electronic

factors that determine the magnetic properties of transition metal complexes, a critical

consideration in their design and application.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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